molecular formula C8H14O2 B12106494 Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI)

Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI)

Cat. No.: B12106494
M. Wt: 142.20 g/mol
InChI Key: KCMGOCZMLWRHIJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI) is a chemical compound with the molecular formula C8H14O2. It is a derivative of norbornane, a bicyclic hydrocarbon. This compound is characterized by its unique bicyclic structure, which includes two hydroxyl groups and a methyl group. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI) typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between cyclopentadiene and a suitable dienophile, such as methyl acrylate, under controlled conditions, leads to the formation of the bicyclic core. Subsequent hydroxylation reactions introduce the hydroxyl groups at the 2 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, leading to the formation of hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI) finds applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI) involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s bicyclic structure also allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane, 2,2-dimethyl-5-methylene-: Similar bicyclic structure but with different functional groups.

    Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: Contains a carboxylic acid ester group instead of hydroxyl groups.

    Methyl 2-(5,5-dimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-3-yl)acetate: A more complex derivative with additional functional groups.

Uniqueness

Bicyclo[221]heptane-2,5-diol, 2-methyl-(9CI) is unique due to the presence of two hydroxyl groups and a methyl group on the bicyclic structure

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-methylbicyclo[2.2.1]heptane-2,5-diol

InChI

InChI=1S/C8H14O2/c1-8(10)4-5-2-6(8)3-7(5)9/h5-7,9-10H,2-4H2,1H3

InChI Key

KCMGOCZMLWRHIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC1CC2O)O

Origin of Product

United States

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